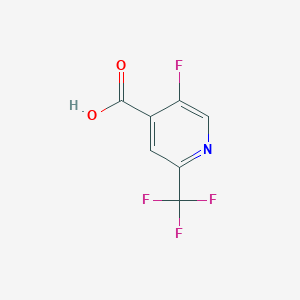
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,6-Dimethyl-1H-indol-3-yl)acetic acid (DMAIA) is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that is essential for plant growth and development. DMAIA is a synthetic analog of IAA, and has been used in various scientific research applications to study the effects of IAA on various aspects of plant physiology and development. DMAIA has been shown to have similar effects on plants as IAA, and has been used as a tool to study the biochemical and physiological effects of IAA.
作用机制
The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is similar to that of IAA, and involves the binding of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid to plant hormone receptors, which leads to the activation of downstream signaling pathways. The binding of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid to plant hormone receptors triggers a cascade of biochemical reactions that ultimately lead to the regulation of various aspects of plant physiology and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plants are largely similar to those of IAA. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to promote root growth, leaf development, and plant stress responses. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to regulate plant hormone signaling pathways, such as ethylene and auxin signaling.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments is that it is a synthetic analog of IAA, which makes it easier to control the concentration of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in the experiments. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is relatively stable, which makes it easier to store and handle in experiments. However, one of the main limitations of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments is that it is not as potent as IAA, which can limit the accuracy of the results obtained from the experiments.
未来方向
There are a number of potential future directions for research involving 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. One potential direction is to further explore the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant hormone signaling pathways, such as ethylene and auxin signaling. Additionally, further research could be conducted to investigate the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant stress responses, as well as the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on the development of various plant organs, such as roots and leaves. Additionally, further research could be conducted to investigate the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant cell division and plant metabolism. Finally, further research could be conducted to explore the potential use of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid as a tool for crop improvement and pest control.
合成方法
The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is relatively simple and involves the reaction of indole-3-acetic acid with 1,6-dimethyl-1H-indole in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid as the main product.
科学研究应用
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used in a variety of scientific research applications, including studies of plant growth and development, plant hormone signaling, and plant stress responses. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has also been used as a tool to study the biochemical and physiological effects of IAA on plants. For example, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used to study the effects of IAA on root growth, leaf development, and plant stress responses. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used to study the effects of IAA on plant hormone signaling pathways, such as ethylene and auxin signaling.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the reaction of 1,6-dimethylindole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "1,6-dimethylindole", "chloroacetic acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1,6-dimethylindole in chloroacetic acid and add a catalytic amount of sulfuric acid.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and add sodium hydroxide solution to neutralize the excess acid.", "4. Extract the product with ethyl acetate.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Concentrate the solution to obtain the crude product.", "7. Dissolve the crude product in water and add sodium hydroxide solution to hydrolyze the ester.", "8. Acidify the solution with hydrochloric acid to obtain the final product, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid." ] } | |
CAS 编号 |
1368598-01-9 |
产品名称 |
2-(1,6-dimethyl-1H-indol-3-yl)acetic acid |
分子式 |
C12H13NO2 |
分子量 |
203.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



